3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a derivative of propiophenone, characterized by the presence of methyl groups at the 3’ and 4’ positions and a methylphenyl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-methylbenzoyl chloride and 3,4-dimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition of the acyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
In industrial settings, the production of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone: Similar structure with methyl groups at different positions.
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone: Another isomer with methyl groups at different positions.
Uniqueness
3’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups and the methylphenyl group can significantly affect the compound’s properties and its interactions with other molecules.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSVHZEBNNOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644026 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-58-7 |
Source
|
Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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